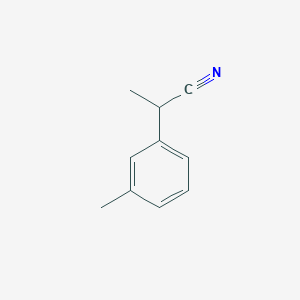

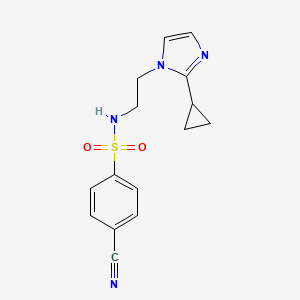

![molecular formula C15H16N2O4S B2957313 5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1705326-06-2](/img/structure/B2957313.png)

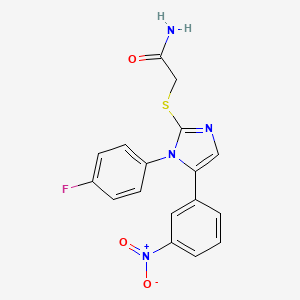

5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound that has been studied for its potential as a σ1R ligand . It is an open-ring analog of PD144418, a highly potent sigma-1 receptor (σ1R) ligand .

Synthesis Analysis

The synthesis of this compound involves two main steps . The first step involves generating the N-(phenoxycarbonyl) benzamide intermediate. The second step involves coupling this intermediate with appropriate amines, which can range from weakly to strongly nucleophilic .Molecular Structure Analysis

The molecular structure of this compound was designed to mimic the receptor-embedded PD144418 . The design aspects included modeling the target compounds for drug-likeness and docking at the σ1R crystal structure 5HK1 .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Studies

Research has focused on the synthesis and evaluation of various derivatives related to the core structure of 5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one, exploring their potential in different scientific applications. For instance, the synthesis of quinuclidin-3-yltriazole and -tetrazole derivatives has been documented, with these compounds being assessed for their muscarinic activities using radioligand binding assays, revealing insights into the relationship between their molecular structure and biological activity (Wadsworth et al., 1992).

Medicinal Chemistry

In medicinal chemistry, the focus has been on the design and synthesis of compounds with potential therapeutic applications. For example, derivatives of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. This research highlights the process of structural modification and optimization to enhance biological activity, with one compound showing particularly high affinity and potent antagonistic activity in animal models (Kuroita et al., 1996).

Advanced Organic Synthesis Techniques

The development of advanced organic synthesis techniques has also been a significant area of research. For instance, the synthesis of bridged azabicyclic compounds using radical translocation reactions showcases innovative approaches to constructing complex molecular architectures. This research demonstrates the utility of α-acylamino radicals generated from specific precursors in cyclisation reactions, leading to the formation of azabicyclic systems with controlled regiochemistry (Sato et al., 1995).

Orientations Futures

Two potential leads (compounds 10 and 12, with respective in vitro σ1R binding affinities of 2.18 and 9.54 μM) emerged from the series of compounds synthesized . These leads will undergo further structure optimization with the ultimate goal of developing novel σ1R ligands for testing in neurodegeneration models of Alzheimer’s disease (AD) .

Mécanisme D'action

Target of Action

The compound, also known as “5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one”, is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

It is known that tropane alkaloids, which share a similar structure, interact with various biological targets, leading to a wide array of biological activities .

Result of Action

Related compounds have been shown to exhibit nematicidal activities , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .

Propriétés

IUPAC Name |

5-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-16-13-9-12(7-8-14(13)21-15(16)18)22(19,20)17-10-3-2-4-11(17)6-5-10/h2-3,7-11H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAUQLBKQCQBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3C4CCC3C=CC4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

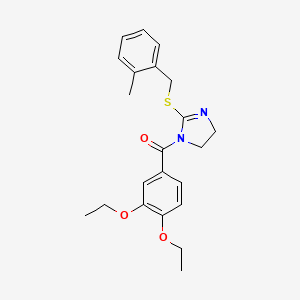

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)

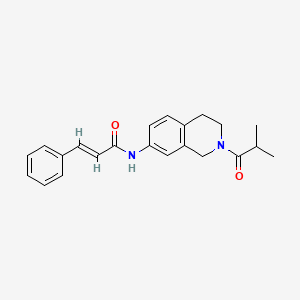

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)